N-[(2-methoxyphenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide
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Overview
Description
N-[(2-methoxyphenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is a complex organic compound that belongs to the class of benzamides It features a benzamide core substituted with a methoxyphenyl group and a phenyl-1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium.
Coupling of the oxadiazole with benzamide: The oxadiazole intermediate is then coupled with a benzamide derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The methoxy and phenyl groups can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide
- 4-methoxyphenyl-1H-indole
- 4-methoxyphenyl-1H-imidazole
Uniqueness
N-[(2-methoxyphenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is unique due to its combination of a benzamide core with a methoxyphenyl and oxadiazole moiety. This structural arrangement provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-29-20-13-7-5-11-18(20)15-25-24(28)19-12-6-8-14-21(19)30-16-22-26-23(27-31-22)17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTABJTMPZZEWOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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